molecular formula C17H29BN2O3 B13839652 (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one

(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one

Cat. No.: B13839652
M. Wt: 320.2 g/mol
InChI Key: KSDVXWGMXIJDPR-SGDAGTBVSA-N
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Description

(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one is a complex organic compound that belongs to the class of esters This compound is characterized by its unique stereochemistry and the presence of both pinanediol and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one typically involves the esterification of pinanediol with pyrrolidinyl propan-1-one. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote ester formation, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pinanediol Esters: Compounds with similar ester groups but different substituents.

    Pyrrolidinyl Esters: Esters containing the pyrrolidinyl group but with different alcohol components.

Uniqueness

(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one is unique due to its specific stereochemistry and the combination of pinanediol and pyrrolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H29BN2O3

Molecular Weight

320.2 g/mol

IUPAC Name

(2R)-2-amino-1-[(2R)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C17H29BN2O3/c1-10(19)15(21)20-7-5-6-14(20)18-22-13-9-11-8-12(16(11,2)3)17(13,4)23-18/h10-14H,5-9,19H2,1-4H3/t10-,11-,12-,13+,14+,17-/m1/s1

InChI Key

KSDVXWGMXIJDPR-SGDAGTBVSA-N

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@@H](C)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C)N

Origin of Product

United States

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